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Introduction
Avatrombopag hydrochloride, an oral thrombopoietin receptor agonist (TPO-RA), has

emerged as a significant therapeutic option for the management of thrombocytopenia in

various clinical settings. This guide provides a comprehensive meta-analysis of key clinical

trials involving avatrombopag, offering a comparative perspective against other TPO-RAs and

placebo. The data presented herein is intended to support researchers, scientists, and drug

development professionals in their understanding of the efficacy, safety, and mechanistic profile

of avatrombopag.

Mechanism of Action
Avatrombopag mimics the effect of endogenous thrombopoietin by binding to and activating the

TPO receptor (c-Mpl), which is expressed on megakaryocytes and their precursors.[1] This

activation initiates downstream signaling cascades, primarily through the Janus kinase/signal

transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase

(MAPK) pathways.[1][2] The stimulation of these pathways promotes the proliferation and

differentiation of megakaryocytes, leading to an increase in platelet production.[1][2]
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Efficacy in Chronic Immune Thrombocytopenia (ITP)
A network meta-analysis of seven phase 3 randomized controlled trials (RCTs) assessed the

relative efficacy and safety of avatrombopag compared to other TPO-RAs (eltrombopag and

romiplostim) and placebo in adult patients with chronic ITP.[3][4]

Table 1: Comparative Efficacy of Avatrombopag in Chronic ITP (Network Meta-Analysis)[3][4]

Outcome
Avatrombopag vs.
Placebo (OR [95%
CrI])

Avatrombopag vs.
Eltrombopag (OR
[95% CrI])

Avatrombopag vs.
Romiplostim (OR
[95% CrI])

Durable Platelet

Response
16.40 [3.68, 94.74] 1.30 [0.47, 3.65] 1.15 [0.41, 3.25]

Reduction in

Concomitant ITP

Medication

4.31 [1.42, 14.88] 1.25 [0.55, 2.87] 1.22 [0.53, 2.79]

Incidence of Any

Bleeding Events (IRR

[95% CrI])

0.38 [0.20, 0.70] 0.38 [0.19, 0.75] 0.38 [0.17, 0.86]

OR: Odds Ratio; CrI: Credible Interval; IRR: Incidence Rate Ratio. Data from Wojciechowski et

al. (2021).

The pivotal phase 3, multicenter, randomized, double-blind, placebo-controlled trial

(NCT01438840) evaluated the efficacy and safety of avatrombopag in adults with chronic ITP.

[5][6]

Table 2: Key Efficacy Outcomes from the Phase 3 ITP Trial (NCT01438840)[5][6]
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Outcome
Avatrombopag
(N=32)

Placebo (N=17) P-value

Median Cumulative

Weeks of Platelet

Response (platelet

count ≥50 x 10⁹/L)

12.4 weeks 0.0 weeks <0.0001

Platelet Response

Rate at Day 8
65.63% 0.0% <0.0001

Efficacy in Chronic Liver Disease (CLD) with
Thrombocytopenia
Two identically designed, multicenter, randomized, double-blind, placebo-controlled phase 3

trials (ADAPT-1 and ADAPT-2) assessed the efficacy and safety of avatrombopag in increasing

platelet counts in patients with thrombocytopenia and CLD who were scheduled to undergo a

procedure.[3][7]

Table 3: Primary Efficacy Endpoint in ADAPT-1 and ADAPT-2 Trials[3][7]
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Trial
Treatment
Group

Baseline
Platelet Count

Proportion of
Patients Not
Requiring
Platelet
Transfusion or
Rescue
Procedure for
Bleeding (%)

P-value

ADAPT-1
Avatrombopag

60 mg
<40 x 10⁹/L 65.6% <0.0001

Placebo <40 x 10⁹/L 22.9%

Avatrombopag

40 mg

≥40 to <50 x

10⁹/L
88.1% <0.0001

Placebo
≥40 to <50 x

10⁹/L
38.2%

ADAPT-2
Avatrombopag

60 mg
<40 x 10⁹/L 68.6% <0.001

Placebo <40 x 10⁹/L 34.9%

Avatrombopag

40 mg

≥40 to <50 x

10⁹/L
87.9% <0.001

Placebo
≥40 to <50 x

10⁹/L
33.3%

Safety Profile
The network meta-analysis of ITP trials found no statistically significant differences in the

incidence of any adverse events between avatrombopag, eltrombopag, romiplostim, and

placebo.[3][4] In the phase 3 ITP trial, the most common adverse events with avatrombopag

were headache and contusion.[5] In the ADAPT trials for CLD, the incidence and severity of

adverse events were similar between the avatrombopag and placebo groups.[3][7]

Table 4: Common Adverse Events in the Phase 3 ITP Trial (NCT01438840)[5]
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Adverse Event Avatrombopag (N=32) Placebo (N=17)

Headache 28.1% 11.8%

Contusion 18.8% 23.5%

Epistaxis 15.6% 17.6%

Fatigue 12.5% 11.8%

Arthralgia 12.5% 5.9%

Experimental Protocols
Phase 3 ITP Trial (NCT01438840)[5][6]

Study Design: A 6-month, multicenter, randomized, double-blind, parallel-group, placebo-

controlled study with an open-label extension phase.

Patient Population: Adults with chronic ITP and a platelet count <30 x 10⁹/L.

Intervention: Patients were randomized (2:1) to receive avatrombopag (starting dose of 20

mg once daily) or placebo. The dose could be titrated up to a maximum of 40 mg/day.

Primary Endpoint: The cumulative number of weeks of platelet response (platelet count ≥50

x 10⁹/L) without rescue therapy for bleeding.

Screening Randomization

Avatrombopag Arm

Placebo Arm

6-Month Treatment

Open-Label Extension

Primary Endpoint Assessment

Click to download full resolution via product page

Phase 3 ITP Trial Workflow

ADAPT-1 (NCT01972529) and ADAPT-2 (NCT01976104)
Trials[3][7]
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Study Design: Two identically designed, multicenter, randomized, double-blind, placebo-

controlled phase 3 trials.

Patient Population: Adults with thrombocytopenia (platelet count <50 x 10⁹/L) and chronic

liver disease scheduled to undergo a procedure.

Intervention: Patients were stratified by baseline platelet count (<40 x 10⁹/L or ≥40 to <50 x

10⁹/L) and randomized (2:1) to receive avatrombopag (60 mg or 40 mg, respectively, once

daily for 5 days) or placebo.

Primary Endpoint: The proportion of patients not requiring a platelet transfusion or any

rescue procedure for bleeding up to 7 days after the scheduled procedure.
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ADAPT Trials Workflow
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The meta-analysis of clinical trials demonstrates that avatrombopag is an effective and well-

tolerated oral TPO-RA for the treatment of thrombocytopenia in patients with chronic ITP and

for increasing platelet counts in patients with CLD undergoing a procedure. In patients with

chronic ITP, avatrombopag significantly increased durable platelet response and reduced the

incidence of bleeding events compared to placebo, with a comparable safety profile to other

TPO-RAs.[3][4] In patients with CLD, avatrombopag was superior to placebo in reducing the

need for platelet transfusions or rescue procedures for bleeding.[3][7] These findings support

the use of avatrombopag as a valuable therapeutic option in these patient populations.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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